2,3-Diethylaniline

Vue d'ensemble

Description

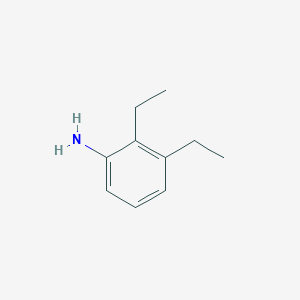

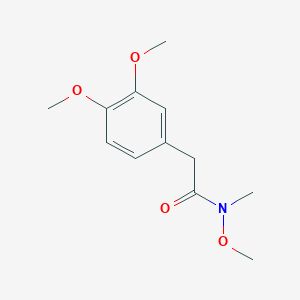

2,3-Diethylaniline is an organic compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two ethyl groups and one amine group attached to it . The molecular weight is 149.24 g/mol .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.99 g/cm3 at 20 °C . It has a molecular weight of 149.24 g/mol . More specific physical and chemical properties are not detailed in the search results.

Applications De Recherche Scientifique

Environmental Monitoring and Waste Management

2,6-Diethylaniline, a structural analog of 2,3-diethylaniline, has been identified in industrial pesticide wastewater. A gas chromatography method with a flame ion detector was developed to trace and quantify 2,6-diethylaniline in this context, indicating its importance in environmental monitoring and waste management practices (Xiong Xiao-mei, 2008).

Sensory and Detection Technologies

This compound derivatives have been used to design and synthesize selective and sensitive probes for the detection of bivalent copper ions. One particular compound demonstrated significant changes in absorption and fluorescence intensity upon interaction with Cu(II) ions. This indicates its potential as a novel probe in sensory technologies and on-site visual detection, particularly in applications where high sensitivity and selectivity are required (Y. Gawale et al., 2019).

Material Sciences and Thin Film Analysis

Plasma polymerized 2,6-diethylaniline (PPDEA) thin films, related to this compound, were analyzed to understand the effects of heat treatment and aging on their structural and optical properties. This research is crucial in material science, especially for applications requiring stability and precise optical properties in polymers and thin films (R. Matin & A. H. Bhuiyan, 2012).

Chemical Reactivity and Interaction Studies

The reactivity patterns of diethylaniline radical cations, including those formed by this compound, have been studied to understand their interactions with various nucleophiles. This research provides valuable insights into the chemical behavior of diethylaniline compounds and their potential applications in synthetic organic chemistry (Michael Kirchgessner et al., 2006).

Catalysis and Industrial Applications

N,N-diethylaniline, closely related to this compound, has been used as a co-catalyst in polymerization reactions, indicating its utility in industrial processes. It also serves roles in corrosion inhibition and as an antioxidant for lubricating oils, showcasing its versatility in various industrial applications (S. Narayanan & K. Deshpande, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2,3-diethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKTWPJEIBKCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)

![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)